4-(2,4-Dimethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine
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Overview
Description
4-(2,4-Dimethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine is a heterocyclic organic compound that belongs to the pyrimidine family This compound is characterized by the presence of two aromatic rings substituted with methoxy and methyl groups, respectively, and an amine group attached to the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dimethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,4-dimethoxybenzaldehyde and 4-methylbenzaldehyde.
Formation of Pyrimidine Ring: These aldehydes undergo a condensation reaction with guanidine to form the pyrimidine ring. The reaction is typically carried out in the presence of a base such as sodium ethoxide or potassium carbonate.
Amination: The resulting intermediate is then subjected to amination using ammonia or an amine source under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: Utilizing batch reactors for the condensation and amination steps, ensuring precise control over reaction conditions.
Continuous Flow Reactors: Employing continuous flow reactors for large-scale production to enhance efficiency and yield.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dimethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation under controlled temperatures.
Major Products
Oxidation: Formation of 2,4-dimethoxybenzoic acid or 4-methylbenzoic acid.
Reduction: Formation of corresponding amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
4-(2,4-Dimethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2,4-Dimethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways: It can modulate signaling pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
4-(2,4-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine: Lacks the methyl group on the phenyl ring.
4-(2,4-Dimethoxyphenyl)-6-(4-chlorophenyl)pyrimidin-2-amine: Contains a chlorine atom instead of a methyl group.
Uniqueness
4-(2,4-Dimethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine is unique due to the presence of both methoxy and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can result in distinct properties compared to similar compounds.
Properties
IUPAC Name |
4-(2,4-dimethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-12-4-6-13(7-5-12)16-11-17(22-19(20)21-16)15-9-8-14(23-2)10-18(15)24-3/h4-11H,1-3H3,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCNSHUQZVMBCST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=C(C=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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